molecular formula C20H23N5O2 B4067467 N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide

Cat. No. B4067467
M. Wt: 365.4 g/mol
InChI Key: IMWLXFXMRXIEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide is 365.18517499 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Compounds with structures related to the specified chemical have been synthesized and evaluated for pharmacological activities such as angiotensin II receptor antagonism, demonstrating potential as antihypertensive agents. One notable example includes a series that showed significant in vitro and in vivo potency, leading to clinical evaluation for antihypertensive purposes (Almansa et al., 1997).

Insecticidal Activity

  • Research into analogs containing 1,3,4-oxadiazole rings synthesized for insecticidal purposes against pests such as the diamondback moth has shown promising results. Structure-activity relationship studies and density functional theory (DFT) analysis have helped understand their insecticidal activities, suggesting potential applications in pest management (Qi et al., 2014).

Anti-inflammatory and Anticancer Applications

  • Novel derivatives have been investigated for multiple bioactivities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Such studies indicate the potential therapeutic applications of these compounds in treating various conditions (Küçükgüzel et al., 2013).

Antibacterial Activity

  • The synthesis of azole derivatives and their evaluation for antibacterial activity against specific strains highlights the potential use of related compounds in addressing bacterial infections. Some synthesized compounds have exhibited significant antibacterial activity, suggesting their utility in developing new antimicrobial agents (Tumosienė et al., 2012).

Antimicrobial and Anti-inflammatory Agents

  • A series involving pyrazole, isoxazole, and other heterocyclic derivatives has been prepared and assessed for antimicrobial and anti-inflammatory activities. This research underscores the potential of such compounds in developing treatments for microbial infections and inflammatory conditions (Kendre et al., 2015).

properties

IUPAC Name

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-6-3-4-7-14(13)20-21-18(27-24-20)10-11-19(26)25(2)12-17-15-8-5-9-16(15)22-23-17/h3-4,6-7H,5,8-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWLXFXMRXIEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N(C)CC3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide
Reactant of Route 4
N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide
Reactant of Route 5
N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide
Reactant of Route 6
N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.